molecular formula C13H16F3NO4S B2584715 N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1351596-76-3

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2584715
CAS No.: 1351596-76-3
M. Wt: 339.33
InChI Key: PTCIGOPKVFMNOA-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydropyran-4-ol (4-hydroxyoxan) group attached via a methylene bridge to the sulfonamide nitrogen. The benzene ring is substituted with a trifluoromethyl (CF₃) group at the 3-position. This structure confers unique physicochemical properties:

  • Tetrahydropyran-4-ol moiety: Enhances solubility via hydrogen bonding and modulates steric effects.
  • Trifluoromethyl group: Improves metabolic stability and lipophilicity due to its electron-withdrawing nature.
  • Sulfonamide backbone: Provides a scaffold for diverse biological interactions, often seen in enzyme inhibitors or receptor antagonists.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(19,20)17-9-12(18)4-6-21-7-5-12/h1-3,8,17-18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIGOPKVFMNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxan ring, the introduction of the trifluoromethyl group, and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substituents

Example : Compounds from EP 2 697 207 B1 () include bis(trifluoromethyl)phenyl derivatives like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.

  • Key Differences :
    • The target compound has a single CF₃ group, whereas these analogs feature bis-CF₃ substituents.
    • The oxazolidine and cyclohexene moieties in the patent compounds introduce rigidity, contrasting with the flexible tetrahydropyran group in the target.
  • Impact : Reduced steric hindrance in the target compound may improve binding to hydrophobic pockets compared to bulkier bis-CF₃ derivatives .

Sulfonamides with Heterocyclic Substituents

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ().

  • Key Differences :
    • The triazole-thione core in these compounds replaces the tetrahydropyran group.
    • The presence of halogens (F, Cl, Br) in analogs affects electronic properties and bioavailability.
  • Impact : The target compound’s tetrahydropyran group may offer better aqueous solubility than triazole-thiones, which rely on sulfur-based tautomerism for stability .

Hydrogen Bonding and Solubility

Example : N-(4-hydroxyphenyl)benzenesulfonamide ().

  • Key Differences: The hydroxyphenyl group in this analog forms intermolecular N–H⋯O and O–H⋯O bonds.
  • Impact : The tetrahydropyran ring’s oxygen may improve membrane permeability compared to linear hydroxyphenyl derivatives .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Hydrogen Bonding Groups
Target Compound Benzene-sulfonamide 3-CF₃, tetrahydropyran-4-ol –OH, –SO₂NH–
EP 2 697 207 B1 Derivatives () Oxazolidine-sulfonamide 3,5-bis(CF₃), cyclohexene –SO₂NH–, –CO–
Triazole-thiones () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl –SH (tautomeric), –NH–
N-(4-hydroxyphenyl)benzenesulfonamide () Benzene-sulfonamide 4-hydroxyphenyl –OH, –SO₂NH–

Table 2: Physicochemical Properties (Inferred)

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.1–2.5 ~10–15 (aqueous) High (CF₃ group)
EP 2 697 207 B1 Derivatives 3.8–4.2 <1 (aqueous) Moderate
Triazole-thiones 1.8–2.3 ~5–10 (DMSO) Low (reactive –SH)
N-(4-hydroxyphenyl)benzenesulfonamide 1.5–1.9 ~20–25 (aqueous) High

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